1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene
Overview
Description
Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is an industrial chemical used primarily as an initiator for polymerization processes. This compound is known for its role in producing polymers used in various consumer products such as wire and cable insulation, pipes, hoses, and shoe soles .
Preparation Methods
The synthesis of Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves several steps. One method includes the reaction of low-concentration tert-butyl hydroperoxide with sodium carbonate and sodium sulfate to purify the reactant. This is followed by the addition of diisopropylbenzene alcohol and a strong oxidizing catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction mixture is then washed with deionized water and sodium hydroxide solution to obtain the final product with a high purity .
Chemical Reactions Analysis
Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, primarily involving oxidation and polymerization. It acts as an initiator in polymerization reactions, where it decomposes to form free radicals that initiate the polymerization process. Common reagents used in these reactions include sulfuric acid and tert-butyl hydroperoxide. The major products formed from these reactions are polymers used in industrial applications .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and industry. It is used as an initiator for polymerization processes, which are essential in producing various polymers for consumer products. Additionally, it is studied for its potential environmental impact and its role in industrial processes .
Mechanism of Action
The mechanism of action of Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the decomposition of the peroxide bond to form free radicals. These free radicals then initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets involved in this process are primarily the monomers used in polymerization .
Comparison with Similar Compounds
Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is similar to other peroxides used as polymerization initiators, such as Peroxide, [1,3-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)]. it is unique in its specific structure and the types of polymers it helps produce. Other similar compounds include tert-butyl hydroperoxide and di-tert-butyl peroxide, which also serve as initiators in polymerization processes .
Properties
IUPAC Name |
1,4-bis(2-tert-butylperoxypropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-11-13-16(14-12-15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOYRSARAWVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881110 | |
Record name | 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Other Solid | |
Record name | Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.0000171 [mmHg] | |
Record name | 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene | |
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CAS No. |
2781-00-2, 25155-25-3 | |
Record name | 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2781-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl α,α,α',α'-tetramethyl-(p-phenylenedimethylene) diperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.618 | |
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Record name | [1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[tert-butyl] peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-BIS(1-TERT-BUTYLDIOXY-1-METHYLETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/431KDL2BJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5895 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 °C | |
Record name | 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5895 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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